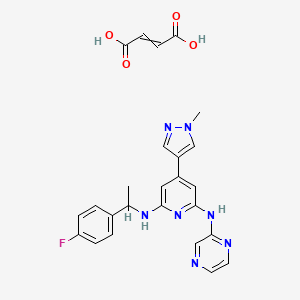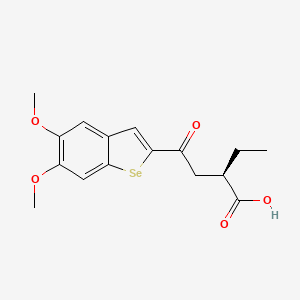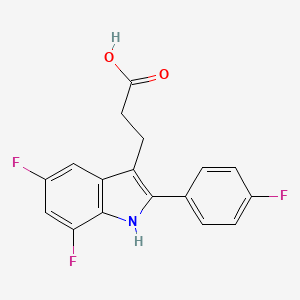
NS-018 (maleate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
NS-018 (maleate) is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves:
Formation of the core structure: This involves the synthesis of the pyridine and pyrazole rings, which are key components of NS-018.
Functionalization: The core structure is then functionalized with various substituents to enhance its activity and selectivity towards JAK2 and Src-family kinases.
Maleate formation: The final step involves the formation of the maleate salt to improve the compound’s solubility and bioavailability.
Chemical Reactions Analysis
NS-018 (maleate) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NS-018 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
NS-018 (maleate) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of JAK2 and Src-family kinases.
Biology: It is used to investigate the role of JAK2 and Src-family kinases in various biological processes, including cell signaling and proliferation.
Medicine: It has shown promise in the treatment of myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation. .
Mechanism of Action
NS-018 (maleate) exerts its effects by selectively inhibiting JAK2 and Src-family kinases. The compound binds to the ATP-binding site of these kinases, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cell proliferation and survival pathways, particularly in cells harboring the JAK2V617F mutation .
Comparison with Similar Compounds
NS-018 (maleate) is unique in its high selectivity and potency towards JAK2 and Src-family kinases. Similar compounds include:
Ruxolitinib: Another JAK2 inhibitor used in the treatment of myeloproliferative neoplasms.
Fedratinib: A JAK2 inhibitor with a similar mechanism of action but different selectivity profile.
Momelotinib: Another JAK2 inhibitor with distinct pharmacokinetic properties.
NS-018’s unique selectivity and potency make it a promising candidate for the treatment of myeloproliferative neoplasms, particularly those involving the JAK2V617F mutation .
Properties
Molecular Formula |
C25H24FN7O4 |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
but-2-enedioic acid;6-N-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-2-N-pyrazin-2-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C21H20FN7.C4H4O4/c1-14(15-3-5-18(22)6-4-15)26-19-9-16(17-11-25-29(2)13-17)10-20(27-19)28-21-12-23-7-8-24-21;5-3(6)1-2-4(7)8/h3-14H,1-2H3,(H2,24,26,27,28);1-2H,(H,5,6)(H,7,8) |
InChI Key |
OVAGJAAQMBYZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=CC(=CC(=N2)NC3=NC=CN=C3)C4=CN(N=C4)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B11935082.png)
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide](/img/structure/B11935089.png)


![N-(5-Chloro-2-{(E)-3-[9-(4-fluorobenzyl)-3-oxa-7,9-diazabicyclo[3.3.1]non-7-yl]-3-oxopropenyl}-4-methoxyphenyl)-acetamide](/img/structure/B11935100.png)
![5-[(3S,5S,8R,9R,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B11935104.png)
![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)
![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![Trimethyl-[3-[4-[15-[4-[3-(trimethylazaniumyl)propoxy]phenyl]-21,22-dihydroporphyrin-5-yl]phenoxy]propyl]azanium;dichloride](/img/structure/B11935141.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)


